LW6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

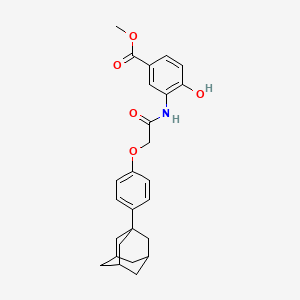

methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRPPNOJYFZSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LW6 Mechanism of Action in Hypoxic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intratumoral hypoxia is a critical factor in cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to low oxygen is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimeric protein composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival. Consequently, inhibiting HIF-1α has emerged as a promising strategy in cancer therapy. LW6 is a novel small molecule inhibitor of HIF-1α that has demonstrated significant anti-tumor efficacy. This technical guide provides an in-depth overview of the core mechanism of action of this compound in hypoxic cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action

This compound primarily exerts its inhibitory effect on HIF-1α through a sophisticated mechanism that involves the upregulation of the von Hippel-Lindau (VHL) tumor suppressor protein, leading to the proteasomal degradation of HIF-1α. More recent evidence also points to a VHL-independent mechanism involving the direct inhibition of mitochondrial malate dehydrogenase 2 (MDH2).

VHL-Dependent Proteasomal Degradation of HIF-1α

Under normal oxygen conditions, HIF-1α is hydroxylated on specific proline residues (Pro402 and Pro564) by prolyl hydroxylase domain enzymes (PHDs). This hydroxylation allows the VHL protein, the substrate recognition component of an E3 ubiquitin ligase complex, to bind to HIF-1α and target it for ubiquitination and subsequent degradation by the 26S proteasome.

This compound has been shown to decrease HIF-1α protein expression without affecting HIF-1β. Critically, this compound does not directly affect the enzymatic activity of PHDs. Instead, it induces the expression of VHL at the transcriptional level.[1] This increased level of VHL enhances the recognition and subsequent degradation of prolyl-hydroxylated HIF-1α.[2] The proteasome inhibitor MG132 can protect HIF-1α from this compound-induced degradation, confirming the involvement of the proteasome pathway. Furthermore, the effect of this compound on HIF-1α degradation is dependent on the hydroxylation of the proline residues in the oxygen-dependent degradation domain (ODDD) of HIF-1α. In cells where VHL is knocked down, this compound fails to abolish the accumulation of HIF-1α, underscoring the essential role of VHL in this mechanism.

VHL-Independent Mechanism: Mitochondrial Depolarization and ROS Production

In some cancer cell lines, such as A549 human lung cancer cells, this compound has been observed to induce hypoxia-selective apoptosis through a mechanism independent of VHL. This pathway involves the depolarization of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS), specifically mitochondrial superoxide. The inhibition of the mitochondrial respiratory chain is suggested as a potential strategy to induce apoptosis in cancer cells under hypoxic conditions.

Direct Target: Malate Dehydrogenase 2 (MDH2)

Recent studies have identified malate dehydrogenase 2 (MDH2), a key enzyme in the Krebs cycle located in the mitochondria, as a direct target of this compound. By inhibiting MDH2, this compound is thought to reduce oxygen consumption by the mitochondrial electron transport chain. This leads to an increase in intracellular oxygen concentration, which in turn promotes the activity of PHDs, leading to the hydroxylation and subsequent VHL-dependent degradation of HIF-1α. This finding provides a more detailed molecular basis for the upstream effects of this compound on the HIF-1α degradation pathway.

Data Presentation

The following tables summarize the quantitative data related to the activity of this compound from various studies.

| Parameter | Value | Cell Line | Reference |

| IC50 | 4.4 µM | HCT116 (human colon cancer) | |

| Effective Concentration | 20 µM | A549 (human lung cancer) | |

| Cytotoxic Concentration | 100 µM | A549 (human lung cancer) |

| Experiment | Cell Line | This compound Concentration | Duration | Key Finding | Reference |

| HIF-1α Expression | A549 | 20 µM | 12 h pre-treatment, 8 h hypoxia | Inhibition of hypoxia-induced HIF-1α expression | |

| VHL Expression | HCT116 | 10, 15, 20 µM | 12 h | Dose-dependent increase in VHL protein and transcript levels | |

| Mitochondrial Superoxide Production | A549 | 20 µM | 12 h pre-treatment, then hypoxia | Increased mitochondrial superoxide levels detected by MitoSOX Red | |

| Mitochondrial Membrane Potential | A549 | 20 µM | 12 h pre-treatment, 8 h hypoxia | Reduction in mitochondrial membrane potential | |

| Cell Viability | A549 | 100 µM | 24 h | Significant reduction in cell viability (0.73 ± 0.02) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis for HIF-1α and VHL

This protocol is essential for determining the protein levels of HIF-1α and VHL following treatment with this compound.

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound at the indicated concentrations and durations under normoxic or hypoxic conditions.

-

For hypoxic conditions, use a hypoxia chamber with 1% O2, 5% CO2, and 94% N2.

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an 8-10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-1α (e.g., 1:1000 dilution) and VHL (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody such as β-actin or GAPDH should also be used.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Mitochondrial Membrane Potential (JC-1) Assay

This assay utilizes the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

-

Seed cells in a suitable plate or on coverslips and treat with this compound as required.

-

Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).

-

Remove the culture medium from the cells and add the JC-1 staining solution.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Wash the cells with pre-warmed PBS or assay buffer.

-

Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

Fluorescence Microscopy: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).

-

Flow Cytometry/Plate Reader: The ratio of red to green fluorescence is quantified to determine the change in mitochondrial membrane potential.

-

Mitochondrial Superoxide (MitoSOX Red) Assay

This assay uses the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

-

Dilute the stock solution to a final working concentration of 2.5-5 µM in warm HBSS or other suitable buffer.

-

Treat cells with this compound as required.

-

Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm buffer.

-

Analyze the cells by fluorescence microscopy or flow cytometry. The excitation/emission maxima are approximately 510/580 nm. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the mechanism of action of this compound.

Caption: VHL-dependent mechanism of this compound action.

Caption: MDH2 inhibition pathway of this compound.

Caption: General experimental workflow.

Conclusion

This compound is a potent inhibitor of HIF-1α with a multifaceted mechanism of action. The primary pathway involves the upregulation of VHL, leading to the proteasome-mediated degradation of HIF-1α in a manner that is dependent on prolyl hydroxylation. Additionally, evidence suggests a VHL-independent mechanism involving mitochondrial dysfunction and a direct inhibitory effect on MDH2, which ultimately converges on promoting HIF-1α degradation by increasing intracellular oxygen levels. This in-depth understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising anti-cancer agent.

References

LW6 as a Hypoxia-Inducible Factor 1 (HIF-1) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments, a hallmark of solid tumors.[1][2] Its alpha subunit, HIF-1α, is tightly regulated, and its stabilization under hypoxic conditions drives the expression of genes involved in angiogenesis, metastasis, and resistance to therapy, making it a prime target for cancer drug development.[3][4][5] LW6 is a novel small molecule inhibitor that has been identified to suppress the accumulation of HIF-1α, demonstrating significant anti-tumor efficacy in preclinical models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study.

Mechanism of Action

This compound primarily functions by promoting the proteasomal degradation of HIF-1α. This is achieved through a multi-faceted mechanism that involves the von Hippel-Lindau (VHL) tumor suppressor protein and, as more recent evidence suggests, direct interaction with Calcineurin B Homologous Protein 1 (CHP1).

Upregulation of VHL-Mediated Degradation

Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues within its oxygen-dependent degradation domain (ODDD) by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows for the recognition and binding of the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of HIF-1α by the proteasome.

This compound has been shown to enhance this natural degradation pathway. Studies have demonstrated that this compound treatment leads to an upregulation of VHL expression. This increase in VHL protein levels facilitates the degradation of prolyl-hydroxylated HIF-1α. The action of this compound is dependent on the hydroxylation of proline residues P402 and P564 in the ODDD of HIF-1α, as a mutant form of HIF-1α with alterations at these sites is resistant to this compound-induced degradation. Importantly, this compound does not appear to directly affect the enzymatic activity of PHDs.

The critical role of VHL in the mechanism of this compound is further supported by experiments where VHL expression is knocked down. In such a scenario, the ability of this compound to reduce HIF-1α accumulation is diminished.

Direct Binding to Calcineurin B Homologous Protein 1 (CHP1)

More recent investigations have identified Calcineurin B Homologous Protein 1 (CHP1) as a direct binding target of this compound. This interaction occurs in a Ca2+-dependent manner and has been shown to be crucial for the this compound-mediated inhibition of HIF-1α stability. Knockdown of CHP1 itself leads to a decrease in HIF-1α levels, suggesting that CHP1 plays a role in regulating HIF-1α. Through techniques like photoaffinity labeling and click chemistry, this compound has been observed to co-localize with CHP1 within live cells. This direct binding presents a novel aspect of this compound's mechanism, indicating that its effects on HIF-1α may be more complex than solely modulating VHL expression.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 | - | HIF-1 Inhibition | 4.4 µM | |

| Concentration for HIF-1α Inhibition | HCT116 | Hypoxia | 10-20 µM | |

| Concentration for HIF-1α Inhibition | Caki-1, PC-3, SK-HEP1 | Hypoxia | 10-20 µM | |

| Concentration for HIF-1α Inhibition | A549 | Hypoxia | 20 µM | |

| Concentration for Anti-proliferative Effect | 6606PDA, MIA PaCa-2 | Normoxia | 80-160 µM | |

| Concentration for In Vitro Tube Formation Inhibition | HUVEC | Normoxia | 10 µM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Xenograft Mice | Human Colon Cancer (HCT116) | 25 mg/kg/day (gavage) for 28 days | Strong anti-tumor efficacy, decreased HIF-1α expression | |

| Syngeneic Orthotopic Model | Pancreatic Carcinoma | Not specified | Reduced tumor weight (in combination with gemcitabine) |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Value | Reference |

| Volume of Distribution (Vd) | Intravenous (5 mg/kg) | 0.5 ± 0.1 L/kg | |

| Terminal Half-life (t1/2) | Intravenous (5 mg/kg) | 0.6 ± 0.1 h | |

| Oral Bioavailability | Oral (5 mg/kg) | 1.7 ± 1.8% |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound.

Western Blot for HIF-1α Detection

This protocol is designed to assess the effect of this compound on HIF-1α protein levels.

a. Sample Preparation (Hypoxic Induction):

-

Culture cells to near confluence.

-

To induce HIF-1α, incubate cells in a hypoxic chamber (1% O2) or treat with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or deferoxamine (DFO). A typical treatment is for 4-8 hours.

-

For this compound treatment, pre-incubate cells with the desired concentration of this compound (e.g., 20 µM) for 12 hours before and during hypoxic exposure.

-

After treatment, wash cells quickly with ice-cold PBS.

-

Lyse cells directly in Laemmli sample buffer or a lysis buffer containing protease inhibitors. Due to the rapid degradation of HIF-1α, this step must be performed quickly on ice.

-

For nuclear extracts, follow a standard nuclear extraction protocol.

b. Electrophoresis and Transfer:

-

Determine protein concentration using a Bradford or BCA assay.

-

Load 10-50 µg of total protein per lane on a 7.5% SDS-PAGE gel.

-

Perform electrophoresis to separate proteins.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Confirm transfer efficiency by Ponceau S staining.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-1.5 hours at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:500 to 1:2000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 15 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL detection reagent.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

-

Seed cells in a 96-well plate at a density of 2 x 10^5 cells/ml in 100 µl of culture medium.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 5-100 µM) for 24-48 hours. Include untreated control wells.

-

Add 20 µl of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 620 nm can also be used.

-

Calculate cell viability as a percentage of the absorbance of untreated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer this compound orally via gavage at a dose such as 25 mg/kg daily. The control group receives the vehicle.

-

Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width²)/2. Also, monitor the body weight and general health of the mice.

-

Endpoint: At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors.

-

Analysis: Weigh the tumors and perform further analysis such as immunohistochemistry for HIF-1α expression on frozen tissue sections.

Conclusion

This compound is a promising HIF-1 inhibitor with a well-characterized mechanism of action that involves the upregulation of VHL-mediated proteasomal degradation and direct interaction with CHP1. Its efficacy has been demonstrated through quantitative in vitro and in vivo studies, highlighting its potential as a therapeutic agent for cancer. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this compound in the context of HIF-1-driven pathologies. As research progresses, a deeper understanding of its interactions and downstream effects will be crucial for its clinical translation.

References

- 1. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound enhances chemosensitivity to gemcitabine and inhibits autophagic flux in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIF-1α suppressing small molecule, this compound, inhibits cancer cell growth by binding to calcineurin b homologous protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Characterization of this compound, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolite Profiling and Characterization of this compound, a Novel HIF-1α Inhibitor, as an Antitumor Drug Candidate in Mice [mdpi.com]

Downstream Targets of LW6-Mediated HIF-1α Inhibition: A Technical Guide

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the solid tumor microenvironment. Its activation promotes tumor progression, angiogenesis, metabolic reprogramming, and therapeutic resistance, making it a prime target for cancer therapy. LW6 is a novel small molecule inhibitor that effectively suppresses HIF-1α accumulation. This technical guide provides an in-depth overview of the downstream targets and cellular processes affected by this compound-mediated HIF-1α inhibition. It summarizes key quantitative data, details essential experimental protocols for studying these effects, and visualizes the core signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and hypoxia-related research.

Introduction to HIF-1α and Hypoxia in Cancer

Solid tumors frequently outgrow their blood supply, leading to regions of significant hypoxia (low oxygen). To survive and proliferate in this harsh microenvironment, cancer cells activate a complex adaptive response orchestrated primarily by the HIF-1 transcription factor.[1] HIF-1 is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit (also known as ARNT).[2][3]

Under normal oxygen conditions (normoxia), HIF-1α is rapidly targeted for degradation. Prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) tumor suppressor protein to bind and trigger its ubiquitination and subsequent destruction by the proteasome.[4][5] In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of over 100 downstream target genes. These genes regulate critical biological processes that are fundamental to tumor survival and progression, including angiogenesis, glucose metabolism, cell survival, and invasion. Consequently, inhibiting HIF-1α activity is a highly attractive strategy for cancer treatment.

This compound: A Potent Inhibitor of HIF-1α

This compound is a novel (aryloxyacetylamino)benzoic acid derivative identified as a potent inhibitor of HIF-1α accumulation, with a reported IC50 value of 4.4 μM. It has demonstrated significant anti-tumor efficacy in preclinical models by promoting the degradation of the HIF-1α protein.

Mechanism of Action

This compound primarily functions by destabilizing the HIF-1α protein. The predominant mechanism involves the upregulation of the VHL protein, which enhances the VHL-mediated ubiquitin-proteasomal degradation of HIF-1α. This process is dependent on the prior hydroxylation of HIF-1α. Additionally, other mechanisms have been identified:

-

Malate Dehydrogenase 2 (MDH2) Inhibition: this compound has been shown to inhibit MDH2, a critical enzyme in the Krebs cycle. This action can interfere with mitochondrial respiration and contribute to its anti-proliferative effects.

-

Calcineurin b Homologous Protein 1 (CHP1) Binding: this compound can directly bind to CHP1, a calcium-binding protein. This interaction leads to a decrease in HIF-1α stability, thereby suppressing angiogenesis.

It is noteworthy that in some cell lines, such as A549 lung cancer cells, this compound has been observed to inhibit HIF-1α expression independently of VHL upregulation, suggesting context-dependent mechanisms of action.

Downstream Cellular Processes Modulated by this compound

By promoting the degradation of HIF-1α, this compound effectively downregulates the entire transcriptional program that is activated under hypoxia. This has pleiotropic effects on cancer cell biology.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. HIF-1α is a master regulator of this process, primarily through the transcriptional activation of Vascular Endothelial Growth Factor (VEGF). This compound has been shown to decrease the transcript levels of VEGF and inhibit the in vitro tube formation of human umbilical vein endothelial cells (HUVECs), a key functional measure of angiogenesis.

Cellular Metabolism (The Warburg Effect)

Cancer cells exhibit altered metabolism, characterized by increased glucose uptake and lactate production even in the presence of oxygen, a phenomenon known as the Warburg effect. HIF-1α drives this metabolic shift by upregulating genes encoding glucose transporters and glycolytic enzymes. This compound has been shown to reverse these changes by downregulating key metabolic proteins, including:

-

Glucose Transporter 1 (GLUT1)

-

Hexokinase II (HKII)

-

Lactate Dehydrogenase A (LDHA)

Drug Resistance

Hypoxia-induced HIF-1α is a major contributor to resistance against chemotherapy and radiotherapy. HIF-1α can upregulate the expression of multidrug resistance transporters. This compound has been found to counteract this by:

-

Decreasing the expression of MDR1 (P-glycoprotein) and MRP1 .

-

Acting as a potent inhibitor of Breast Cancer Resistance Protein (BCRP) and downregulating its expression.

Apoptosis and Cell Viability

This compound selectively induces apoptosis in hypoxic cancer cells. This effect is associated with a reduction in the mitochondrial membrane potential and modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Immune Evasion

HIF-1α can contribute to an immunosuppressive tumor microenvironment. One key mechanism is through the upregulation of Programmed Death-Ligand 1 (PD-L1), which inhibits the anti-tumor activity of T-cells. This compound has been shown to significantly reduce the expression of PD-L1 in hepatocellular carcinoma cells, suggesting it may also function as an immunomodulatory agent.

Quantitative Analysis of this compound Efficacy

The following tables summarize the quantitative effects of this compound on various downstream targets and cellular functions as reported in the literature.

Table 1: Effect of this compound on HIF-1α and Downstream Target Expression

| Target Protein/Gene | Cell Line | This compound Concentration | Observed Effect | Reference |

| HIF-1α | HCT116, Caki-1, PC-3 | 10 - 20 µM | Dose-dependent decrease in protein expression under hypoxia. | |

| HIF-1α | A549 | 20 µM | Inhibition of hypoxia-induced protein expression. | |

| HIF-1α | Activated T-Cells | 30 µM | Significant decrease in protein levels (0.59-fold vs. stimulated). | |

| HIF-1α | Hepatocellular Carcinoma | Not Specified | Dramatic decrease in protein expression. | |

| VEGF | HCT116, Caki-1, PC-3 | 10 - 20 µM | Dose-dependent decrease in mRNA transcript levels. | |

| PD-L1 | Hepatocellular Carcinoma | Not Specified | Reduced protein expression. | |

| GLUT1 | Activated T-Cells | 30 µM | Decreased protein levels. | |

| HKII | Activated T-Cells | 30 µM | Decreased protein levels. | |

| LDHA | Activated T-Cells | 30 µM | Decreased protein levels. | |

| MDR1 / MRP1 | A549 | Not Specified | Decreased expression in cisplatin-treated cells under hypoxia. | |

| BCRP | MDCKII-BCRP | 0.1 - 10 µM | Down-regulated protein expression. |

Table 2: Functional Effects of this compound on Cancer Cell Phenotypes

| Cellular Process | Cell Line | This compound Concentration | Observed Effect | Reference |

| Apoptosis | A549 | 20 µM | Selective induction of apoptosis under hypoxic conditions. | |

| Cell Viability | A549 | ~10 - 50 µM | Significantly decreased cell viability under hypoxia vs. normoxia. | |

| Angiogenesis | HUVEC | 10 - 30 µM | Inhibition of in vitro tube formation. | |

| Migration/Invasion | Hepatocellular Carcinoma | Not Specified | Inhibition of migration and invasion. | |

| Chemoresistance | A549 | Not Specified | Reversed hypoxia-induced resistance to cisplatin. | |

| Cell Proliferation | Activated T-Cells | 30 µM | Inhibition of T-cell proliferation. |

Key Experimental Protocols

Investigating the effects of this compound requires robust and specific experimental methodologies. Below are detailed protocols for key assays.

Western Blot Analysis for HIF-1α and Downstream Targets

Due to the rapid, oxygen-dependent degradation of HIF-1α, sample preparation is critical.

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Induce hypoxia (e.g., 1% O₂) for 4-16 hours. Treat with this compound at desired concentrations for the final 12-24 hours of incubation. For a positive control, treat normoxic cells with a hypoxia-mimetic agent like cobalt chloride (CoCl₂, 100-150 µM) or deferoxamine (DFO, 100-200 µM).

-

Lysis: Perform all lysis steps on ice as quickly as possible. To best preserve HIF-1α, conduct this step in a hypoxic chamber.

-

Wash cells once with ice-cold PBS.

-

Scrape cells directly into ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. To further stabilize HIF-1α, the lysis buffer can be supplemented with 1 mM CoCl₂.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load 30-50 µg of total protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane. Confirm successful transfer by staining with Ponceau S.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-HIF-1α, anti-VEGF, anti-GLUT1) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane 3 times for 15 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in mRNA levels of HIF-1α target genes like VEGF.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound under hypoxic conditions as described for Western blotting.

-

Wash cells with PBS and lyse directly in the culture dish using a lysis buffer containing β-mercaptoethanol (e.g., from an RNeasy Kit).

-

Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96-well plate. For each well, combine:

-

SYBR Green Master Mix (2X)

-

Forward and reverse primers for the gene of interest (e.g., VEGF) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Run the plate on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt) and then compare the ΔCt values of the treated samples to the untreated control (ΔΔCt).

-

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound. Include untreated control wells. Place one set of plates in a normoxic incubator and another in a hypoxic incubator. Incubate for 24-72 hours.

-

Reagent Addition: Add 20 µL of MTS reagent (combined with an electron coupling reagent like PES) to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium salt into a colored formazan product.

-

Measurement: Record the absorbance at 490 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (from wells with medium only) and normalize the absorbance of treated wells to that of the untreated control to determine the percentage of cell viability.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Plate Coating: Thaw Matrigel on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in medium containing various concentrations of this compound.

-

Incubation: Seed 10,000-20,000 HUVECs onto the Matrigel-coated wells. Incubate at 37°C for 4-12 hours.

-

Imaging and Analysis:

-

Visualize the formation of tube-like networks using a microscope.

-

Capture images and quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using software like ImageJ.

-

Conclusion and Future Directions

This compound is a multifaceted inhibitor of the HIF-1α pathway, exerting significant anti-tumor effects by modulating a wide range of downstream processes including angiogenesis, metabolism, drug resistance, and immune signaling. Its ability to promote HIF-1α degradation via multiple mechanisms makes it a robust candidate for cancer therapy, particularly for hypoxic solid tumors that are often resistant to conventional treatments.

Future research should focus on further elucidating its context-dependent mechanisms of action across different cancer types and exploring its potential in combination therapies. Investigating its immunomodulatory effects, particularly on the PD-L1 axis, could open new avenues for combination with immune checkpoint inhibitors. Furthermore, optimizing its pharmacokinetic properties and exploring its active metabolites will be crucial for successful clinical translation. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound.

References

- 1. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Characterization of this compound, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

LW6 effect on mitochondrial reactive oxygen species

An In-depth Technical Guide on the Effects of LW6 on Mitochondrial Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule identified as an inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][2][3][4][5] HIF-1 is a transcription factor that plays a critical role in the adaptation of cancer cells to hypoxic environments, which are common in solid tumors. By inhibiting the accumulation of the HIF-1α subunit, this compound presents a promising strategy for cancer therapy, particularly for tumors resistant to conventional treatments due to hypoxia. Emerging evidence indicates that the anti-tumor effects of this compound are closely linked to its ability to induce mitochondrial dysfunction, specifically through the generation of mitochondrial reactive oxygen species (mROS) and the depolarization of the mitochondrial membrane potential (MMP), leading to selective apoptosis in hypoxic cancer cells.

This technical guide provides a comprehensive overview of the core mechanism of this compound's effect on mROS, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects through a dual mechanism that converges on the mitochondria. It is a known inhibitor of HIF-1α accumulation in hypoxic cells. Additionally, Malate dehydrogenase 2 (MDH2), a key enzyme in the mitochondrial citric acid cycle, has been identified as a target protein of this compound. The inhibition of MDH2 is hypothesized to indirectly impair the mitochondrial respiratory chain. This disruption of the electron transport chain leads to two critical events: a reduction in the mitochondrial membrane potential and an increase in electron leakage, which results in the overproduction of superoxide (O2•−), a primary form of mROS. The accumulation of mROS and the loss of MMP are potent triggers for the intrinsic apoptotic pathway, leading to selective cell death in the metabolically stressed hypoxic cancer cells.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data

The following tables summarize the quantitative effects of this compound on mitochondrial superoxide production and membrane potential in A549 human lung cancer cells.

Table 1: Effect of this compound on Mitochondrial Superoxide (O2•−) Production

Data derived from experiments where A549 cells were pre-treated with 20 µM this compound for 12 hours and then exposed to normoxia or hypoxia. Mitochondrial superoxide levels were measured by MitoSOX™ RED staining followed by flow cytometry.

| Treatment Condition | Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |

| Normoxia Control | 0 | ~100 |

| 4 | ~110 | |

| 8 | ~120 | |

| 12 | ~125 | |

| 24 | ~130 | |

| This compound (20 µM) - Normoxia | 0 | ~100 |

| 4 | ~150 | |

| 8 | ~175 | |

| 12 | ~180 | |

| 24 | ~185 | |

| Hypoxia Control | 0 | ~100 |

| 4 | ~200 | |

| 8 | ~250 | |

| 12 | ~260 | |

| 24 | ~270 | |

| This compound (20 µM) - Hypoxia | 0 | ~100 |

| 4 | ~300 | |

| 8 | ~400 | |

| 12 | ~420 | |

| 24 | ~425 |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP)

Data derived from experiments where A549 cells were pre-treated with 20 µM this compound for 12 hours and then exposed to normoxia or hypoxia for 8 hours. MMP was assessed using JC-1 staining and flow cytometry.

| Treatment Condition | Percentage of Cells with Depolarized Mitochondria (%) |

| Normoxia Control | ~5% |

| This compound (20 µM) - Normoxia | ~10% |

| Hypoxia Control | ~15% |

| This compound (20 µM) - Hypoxia | ~40% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Measurement of Mitochondrial Superoxide Radicals

This protocol is based on the methodology used to assess mROS levels in A549 cells treated with this compound.

-

Objective: To quantify the level of mitochondrial superoxide production.

-

Reagent: MitoSOX™ RED mitochondrial superoxide indicator.

-

Instrumentation: Flow cytometer.

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Treatment: Pre-treat the cells with 20 µM this compound or vehicle control for 12 hours.

-

Hypoxic/Normoxic Incubation: Place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) or a standard normoxic incubator (21% O2, 5% CO2) for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Staining: After incubation, remove the medium and wash the cells with warm PBS. Add pre-warmed HBSS containing 5 µM MitoSOX™ RED reagent to each well.

-

Incubation: Incubate the cells for 10 minutes at 37°C, protected from light.

-

Cell Harvesting: Wash the cells with warm PBS. Detach the cells using trypsin-EDTA, and then neutralize with complete medium.

-

Flow Cytometry: Centrifuge the cells and resuspend in PBS. Analyze the fluorescence intensity of the stained cells using a flow cytometer with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

2. Analysis of Mitochondrial Membrane Potential (MMP)

This protocol is based on the methodology for assessing MMP depolarization in A549 cells.

-

Objective: To determine the loss of mitochondrial membrane potential, an indicator of apoptosis.

-

Reagent: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye.

-

Instrumentation: Flow cytometer, Fluorescence Microscope.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the mitochondrial superoxide protocol, with an 8-hour incubation under hypoxia/normoxia.

-

Staining: After treatment, harvest and wash the cells. Resuspend the cell pellet in a medium containing 4 µM JC-1.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Centrifuge the cells, remove the supernatant, and wash with PBS.

-

Analysis: Resuspend the cells in PBS for analysis.

-

Flow Cytometry: Use a flow cytometer to detect both the green fluorescence of JC-1 monomers (emission ~529 nm), indicating depolarized mitochondria, and the red fluorescence of J-aggregates (emission ~590 nm), indicating polarized mitochondria. The percentage of cells with high green and low red fluorescence represents the population with depolarized MMP.

-

Fluorescence Microscopy: Plate cells on coverslips for microscopic analysis. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells with depolarized MMP will show green fluorescence.

-

Caption: Experimental workflow for mROS and MMP analysis.

Conclusion

This compound demonstrates a potent and selective anti-tumor effect in hypoxic cancer cells by targeting mitochondrial function. Its ability to inhibit MDH2 disrupts the mitochondrial respiratory chain, leading to a significant increase in mitochondrial superoxide and a collapse of the mitochondrial membrane potential. These events culminate in the induction of apoptosis. The quantitative data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the mechanism of this compound and its potential as a targeted cancer therapeutic. Further investigation into the downstream signaling events of mROS production and the broader metabolic consequences of MDH2 inhibition will be crucial for the clinical advancement of this compound and similar compounds.

References

- 1. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Hypoxia-inducible factor 1-alpha is a driving mechanism linking chronic obstructive pulmonary disease to lung cancer [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

In Vivo Pharmacokinetic Profile of LW6: A Technical Guide

A comprehensive overview for researchers and drug development professionals

This technical guide provides an in-depth analysis of the in vivo pharmacokinetic properties of LW6, a novel inhibitor of hypoxia-inducible factor-1α (HIF-1α), a key transcriptional regulator involved in cellular adaptation to low oxygen levels and a significant target in cancer therapeutics.[1] this compound, an (aryloxyacetylamino)benzoic acid derivative, has demonstrated potential as an antitumor agent by promoting the degradation of HIF-1α.[2][3] This document summarizes key quantitative data, details experimental methodologies from in vivo studies, and visualizes associated signaling pathways to support ongoing research and development efforts.

Pharmacokinetic Data Summary

The in vivo pharmacokinetics of this compound have been characterized in male ICR mice.[1] A significant finding is the rapid and substantial conversion of this compound to its active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA).[1] The antitumor activity observed in vivo is likely attributable to both this compound and APA.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (APA) in Mice Following a Single 5 mg/kg Dose.

| Parameter | This compound (Intravenous) | APA (from Intravenous this compound) | This compound (Oral) | APA (from Oral this compound) |

| Tmax (h) | - | 0.6 ± 0.3 | 0.3 ± 0.1 | 0.7 ± 0.1 |

| Cmax (ng/mL) | - | - | - | - |

| AUC0–t (ng·h/mL) | - | - | - | - |

| AUC0–inf (ng·h/mL) | - | - | Not Calculated | - |

| t½ (h) | 0.6 ± 0.1 | 2.7 ± 0.2 | Not Calculated | 2.4 ± 0.6 |

| Vd (L/kg) | 0.5 ± 0.1 | - | - | - |

| F (%) | - | - | 1.7 ± 1.8 | - |

Data are presented as mean ± standard deviation. AUC0–inf for oral this compound and its corresponding APA could not be determined due to the inability to define the terminal elimination phase for this compound.

Following intravenous administration, this compound exhibited a small volume of distribution and a short terminal half-life. After both intravenous and oral administration, this compound is rapidly converted to its active metabolite, APA. Despite rapid absorption, the oral bioavailability of this compound is low. However, a significant portion of this compound is systemically available as APA after both intravenous (54%) and oral (44.8%) administration. The plasma exposure of APA was found to be 6-fold greater than that of this compound after intravenous administration and 295-fold greater following oral administration, based on AUC0–t values.

In Vivo Experimental Protocols

The following methodologies were employed in the pharmacokinetic studies of this compound in mice.

Animal Models and Dosing

-

Species: Specific pathogen-free (SPF) male ICR mice (8 weeks old) were used for the in vivo studies.

-

Administration: A single dose of this compound (5 mg/kg) was administered either intravenously (i.v.) or orally (p.o.).

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples were collected from the mice at various time points post-administration.

-

Sample Processing: Plasma was separated from the blood samples for analysis.

-

Analytical Method: The concentrations of this compound and its metabolites in plasma were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A pMRM-IDA-EPI (predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion) scan method was utilized for metabolite identification.

Metabolic Stability Assays

-

Mouse Liver Microsomes: The metabolic stability of this compound was assessed in vitro using pooled mouse liver microsomes (0.5 mg/mL) in the presence and absence of NADPH (1 mM). This compound showed slow degradation, with over 60% remaining after a 60-minute incubation.

-

Mouse Serum: The stability of this compound was also evaluated in mouse serum, where it was found to be more stable, with a half-life greater than 6 hours.

Cell Permeability Assay

-

Caco-2 Permeability: The permeability of this compound was evaluated using Caco-2 cell monolayers, which is a common in vitro model for predicting intestinal drug absorption. The results indicated that this compound is moderately permeable.

Visualizations

Signaling Pathway of this compound Action

This compound functions as an inhibitor of HIF-1α accumulation. Under normal oxygen conditions (normoxia), HIF-1α is targeted for degradation by the von Hippel-Lindau (VHL) protein through the ubiquitin-proteasomal pathway. During hypoxia, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of various target genes. This compound has been reported to decrease HIF-1α protein expression by regulating VHL.

Caption: Mechanism of this compound as a HIF-1α inhibitor.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the general workflow for the in vivo pharmacokinetic analysis of this compound in mice.

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Metabolic Pathway of this compound

This compound undergoes significant metabolism in vivo, with amide hydrolysis being a major biotransformation reaction, leading to the formation of the active metabolite APA. A total of 12 metabolites have been identified in mouse plasma.

Caption: Proposed metabolic pathway of this compound in mice.

References

- 1. Pharmacokinetic Characterization of this compound, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

LW6: A Technical Guide to its Role in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LW6 is a small molecule inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that plays a critical role in the adaptation of cancer cells to hypoxic environments. By targeting HIF-1α, the oxygen-regulated subunit of HIF-1, this compound disrupts the adaptive mechanisms of tumor cells, leading to the induction of apoptosis, particularly under hypoxic conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of the key signaling pathways involved in this compound-mediated cancer cell apoptosis.

Introduction to this compound

This compound, an (aryloxyacetylamino)benzoic acid derivative, has emerged as a promising anti-cancer agent due to its targeted inhibition of the HIF-1 signaling pathway. Hypoxia is a common feature of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy.[1][2] HIF-1 activation is a key survival mechanism for cancer cells in this stressful environment.[2] this compound's ability to counteract this adaptation makes it a molecule of significant interest in oncology research and drug development.[1]

Mechanism of Action: HIF-1α Inhibition and Mitochondrial-Mediated Apoptosis

The primary mechanism of action of this compound is the inhibition of HIF-1α accumulation in hypoxic cells. While initial reports suggested this was through the upregulation of the von Hippel-Lindau (VHL) protein, which is involved in the proteasomal degradation of HIF-1α, other studies indicate that this compound can inhibit HIF-1α expression independently of VHL.

The inhibition of HIF-1α by this compound triggers a cascade of events culminating in apoptosis, primarily through the intrinsic or mitochondrial pathway. This process is characterized by:

-

Depolarization of the Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a significant reduction in the mitochondrial membrane potential in hypoxic cancer cells.

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial function results in an increase in intracellular ROS levels.

-

Caspase Activation: this compound induces the activation of executioner caspases, such as caspase-3, a key mediator of apoptosis.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 | HCT116 (Human Colon Cancer) | Not Specified | 4.4 µM | |

| Cytotoxicity (Cell Viability) | A549 (Human Lung Cancer) | 24-hour incubation | Significant reduction at 100 µM | |

| Effective Concentration for HIF-1α Inhibition | A549 (Human Lung Cancer) | Hypoxia | 20 µM |

Table 1: IC50 and Effective Concentrations of this compound in Cancer Cell Lines

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| A549 (Human Lung Cancer) | 20 µM this compound under hypoxia | Active Caspase-3 Expression | Significant increase compared to untreated cells | |

| A549 (Human Lung Cancer) | Dose-dependent this compound under hypoxia | Cell Viability | Significantly reduced in a dose-dependent manner |

Table 2: Effect of this compound on Apoptosis and Cell Viability

Signaling Pathways

HIF-1α-BNIP3 Apoptotic Pathway

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of target genes, including the pro-apoptotic Bcl-2 family member, BNIP3 (Bcl-2/adenovirus E1B 19kDa interacting protein 3). BNIP3 then translocates to the mitochondria, leading to mitochondrial dysfunction and apoptosis. This compound, by inhibiting HIF-1α, is predicted to downregulate BNIP3 expression, paradoxically suggesting that its primary apoptotic mechanism is independent of BNIP3 upregulation. However, the direct inhibition of the HIF-1α survival pathway is the dominant effect leading to apoptosis.

References

- 1. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of LW6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LW6, an (aryloxyacetylamino)benzoic acid derivative, has emerged as a significant inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen environments and a key target in cancer therapy.[1][2] Tumors often exhibit hypoxic microenvironments, which promotes their survival, angiogenesis, and resistance to conventional therapies. By inhibiting HIF-1α, this compound presents a promising strategy to counteract these effects.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its multifaceted mechanism of action, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism, primarily targeting HIF-1α and Malate Dehydrogenase 2 (MDH2).[3]

Under hypoxic conditions, HIF-1α protein accumulates and translocates to the nucleus, where it activates the transcription of genes involved in tumor progression. This compound promotes the degradation of HIF-1α, even in hypoxic conditions. Evidence suggests that this compound upregulates the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of the E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation.

Furthermore, this compound has been identified as a direct inhibitor of MDH2, a critical enzyme in the mitochondrial citric acid cycle. Inhibition of MDH2 disrupts mitochondrial respiration, leading to a decrease in oxygen consumption. This, in turn, increases intracellular oxygen levels, further promoting the VHL-mediated degradation of HIF-1α. The inhibition of MDH2 also leads to a reduction in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), contributing to apoptosis in hypoxic cancer cells.

Structure-Activity Relationship of this compound and its Analogs

The core scaffold of this compound is an (aryloxyacetylamino)benzoic acid. Structure-activity relationship studies have revealed key structural features that are critical for its inhibitory activity against HIF-1α. The following table summarizes the quantitative data on this compound and its analogs, highlighting the impact of various substitutions on their potency.

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) vs. Hep3B (HRE Reporter Assay) | Reference |

| This compound (23) | H | OH | H | Adamantan-1-yl | 0.8 | |

| 4 | H | H | H | H | > 10 | |

| 5 | H | OH | H | H | > 10 | |

| 6 | H | OH | H | CH3 | > 10 | |

| 7 | H | OH | H | t-Butyl | 8.2 | |

| 8 | H | OH | H | Phenyl | 5.6 | |

| 9 | H | OH | H | 4-t-Butylphenyl | 1.8 | |

| 10 | H | OH | H | Biphenyl-4-yl | 1.5 | |

| 11 | H | OH | H | Naphth-2-yl | 1.2 | |

| 12 | H | OH | H | Adamantan-2-yl | 1.5 | |

| 13 | H | OH | H | Cyclohexyl | 9.5 | |

| 14 | H | OCH3 | H | Adamantan-1-yl | 5.2 | |

| 15 | H | Cl | H | Adamantan-1-yl | 2.5 | |

| 16 | H | F | H | Adamantan-1-yl | 2.8 | |

| 17 | OH | OH | H | Adamantan-1-yl | 1.2 | |

| 18 | H | OH | OH | Adamantan-1-yl | 3.5 | |

| 19 | H | OH | F | Adamantan-1-yl | 1.1 | |

| 20 | H | OH | Cl | Adamantan-1-yl | 1.3 | |

| 21 | H | OH | CH3 | Adamantan-1-yl | 1.8 | |

| 22 | H | OH | OCH3 | Adamantan-1-yl | 2.1 |

Key SAR Insights:

-

The Adamantyl Group: The bulky, lipophilic adamant-1-yl group at the R4 position is crucial for high potency. Replacement with smaller alkyl or aryl groups, or even a different isomer like adamant-2-yl, generally leads to a decrease in activity.

-

The Hydroxyl Group: A hydroxyl group at the R2 position of the benzoic acid ring is essential for activity. Its removal or replacement with a methoxy group significantly reduces potency.

-

Substitutions on the Benzoic Acid Ring: Additional substitutions on the benzoic acid ring (R1 and R3) can modulate activity, but the presence of the R2 hydroxyl group remains the most critical factor.

-

The Phenoxy Linker: The aryloxyacetylamino linker is a key structural motif, and modifications to this linker have also been explored in subsequent studies.

Experimental Protocols

Western Blot Analysis for HIF-1α Protein Levels

This protocol details the detection of HIF-1α protein in cell lysates by Western blot.

a. Sample Preparation:

-

Culture cells (e.g., HCT116, Hep3B) to 70-80% confluency.

-

Induce hypoxia by placing the cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 4-6 hours. For normoxic controls, maintain cells in a standard incubator.

-

Treat cells with this compound or its analogs at various concentrations for the desired time (e.g., 8-16 hours) under continued hypoxic or normoxic conditions.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

b. Electrophoresis and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., mouse monoclonal) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

MDH2 Enzymatic Activity Assay

This protocol measures the enzymatic activity of MDH2 in the presence of inhibitors.

-

Prepare cell or tissue lysates as described in the Western blot protocol.

-

Use a commercial MDH2 activity assay kit or prepare the following reagents: assay buffer (e.g., 100 mM potassium phosphate, pH 7.5), NADH, and oxaloacetate.

-

In a 96-well plate, add the cell lysate, this compound or its analogs at various concentrations, and the assay buffer.

-

Initiate the reaction by adding oxaloacetate.

-

Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Calculate the MDH2 activity and the IC50 values for the inhibitors.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

-

Seed cells in a 96-well plate or on coverslips for microscopy.

-

Treat the cells with this compound or its analogs as desired.

-

Prepare a JC-1 staining solution (e.g., 5 µg/mL in cell culture medium).

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

-

Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (Ex/Em ~585/590 nm).

-

Apoptotic cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (Ex/Em ~514/529 nm).

-

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Culture a human cancer cell line (e.g., HCT116) and harvest the cells.

-

Subcutaneously inject 5 x 10^6 cells suspended in a mixture of PBS and Matrigel into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10-50 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) daily or as per the desired schedule.

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for HIF-1α, immunohistochemistry).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising class of HIF-1α inhibitors with a well-defined structure-activity relationship and a dual mechanism of action that uniquely targets both the HIF-1α signaling pathway and mitochondrial metabolism. The detailed SAR data provides a roadmap for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties. The experimental protocols outlined in this guide offer a standardized framework for the continued investigation and development of this compound and its analogs as potential cancer therapeutics. Further research into the intricate interplay between MDH2 inhibition, mitochondrial function, and HIF-1α regulation will undoubtedly unveil new avenues for therapeutic intervention in hypoxic tumors.

References

- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

LW6: A Specific Inhibitor of Malate Dehydrogenase 2 (MDH2) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LW6 is a small molecule initially identified as a hypoxia-inducible factor-1α (HIF-1α) inhibitor.[1][2][3] Subsequent research has revealed that its primary mechanism of action is the specific inhibition of mitochondrial malate dehydrogenase 2 (MDH2), a key enzyme in the tricarboxylic acid (TCA) cycle.[2][4] MDH2 catalyzes the reversible oxidation of malate to oxaloacetate, a critical step for cellular respiration and metabolism. By targeting MDH2, this compound disrupts metabolic processes essential for the proliferation and survival of rapidly dividing cells, such as cancer cells, and modulates immune responses. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it affects.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary target, MDH2, and its downstream effects on HIF-1α have been quantified in various studies. The following tables summarize the key quantitative data.

| Target | IC50 Value | Cell Line/Conditions | Reference |

| MDH2 | 6.3 µM | N/A (Biochemical Assay) | |

| HIF-1α | 2.6 µM | Hep3B cells (hypoxic) | |

| HIF-1α | 4.4 µM | N/A | |

| Table 1: IC50 Values for this compound Inhibition of MDH2 and HIF-1α. |

| This compound Concentration | % MDH2 Activity (of control) | Cell Line | Reference |

| 15 µM | 69.6 ± 2.1% | RPTECs | |

| 30 µM | 23.5 ± 1.3% | RPTECs | |

| 60 µM | 20.9 ± 0.2% | RPTECs | |

| Table 2: Inhibition of MDH2 Activity in Human Renal Proximal Tubular Epithelial Cells (RPTECs) by this compound. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly binding to and inhibiting MDH2 in a competitive manner. This inhibition leads to a reduction in the production of NADH from malate within the mitochondria. The decreased availability of NADH as an electron donor for the electron transport chain results in lower oxygen consumption. The subsequent increase in intracellular oxygen levels promotes the degradation of HIF-1α, a key transcription factor in cellular adaptation to hypoxia.

The inhibition of MDH2 by this compound also has broader metabolic consequences. The accumulation of malate can lead to its transport into the cytoplasm, where it can be converted to pyruvate by the malic enzyme, a process known as the pyruvate-malate cycle. This may prevent a complete collapse of the Krebs cycle and cellular energy production. Furthermore, this compound has been shown to downregulate the expression of c-Myc and p53, and affect the levels of various enzymes involved in glucose metabolism and glutaminolysis.

References

- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Malate Dehydrogenase Assay Kit Sufficient for 100 Colorimetric tests [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LW6 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LW6 is a small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[1][2] Under low oxygen conditions, often found in the tumor microenvironment, HIF-1α stabilization promotes angiogenesis, metabolic reprogramming, and metastasis, contributing to tumor progression and therapeutic resistance.[1][2] this compound has been identified as a potent anti-cancer agent that inhibits the accumulation of HIF-1α, making it a valuable tool for cancer research and drug development.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound primarily functions by promoting the proteasomal degradation of HIF-1α. It has been reported to upregulate the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of the E3 ubiquitin ligase complex that targets HIF-1α for degradation under normoxic conditions. By enhancing VHL-mediated degradation, this compound effectively reduces HIF-1α levels even in hypoxic environments. Additionally, this compound has been shown to inhibit malate dehydrogenase 2 (MDH2), an enzyme in the citric acid cycle, which can indirectly affect mitochondrial respiration.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in hypoxic cancer cells.

Quantitative Data Summary

The following tables summarize the reported concentrations and effects of this compound in various cell culture experiments.

Table 1: IC50 Values of this compound

| Parameter | Cell Line | IC50 Value | Reference |

| HIF-1α Inhibition | - | 4.4 µM | |

| MDH2 Inhibition | - | 6.3 µM | |

| HIF-1 Transcriptional Activity | AGS | 0.7 µM | |

| HIF-1 Transcriptional Activity | Hep3B | 2.6 µM |

Table 2: Effective Concentrations and Observed Effects of this compound in Cell Culture

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| A549 (Human Lung Cancer) | 20 µM | 12 hours (pre-treatment) | Inhibition of hypoxia-induced HIF-1α expression. | |

| A549 (Human Lung Cancer) | 5-100 µM | 24 hours | Dose-dependent reduction in cell viability under hypoxic conditions. | |

| HCT116 (Human Colon Cancer) | 10-20 µM | 12 hours | Inhibition of HIF-1α protein accumulation. | |

| Hepatocellular Carcinoma (HCC) | Not specified | Not specified | Antiproliferative effects, promotion of apoptosis, and inhibition of migration and invasion. | |

| PASMCs | 10 µM | 48 hours | Reversal of hypoxia-induced decrease in Mfn2 and increase in HIF-1α expression. | |

| MDCKII-BCRP | 0.1-10 µM | Not specified | Down-regulation of BCRP expression and increased susceptibility to anticancer drugs. |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing adherent cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other consumables

-

Humidified incubator (37°C, 5% CO2)

-

Hypoxia chamber or incubator (1% O2, 5% CO2, balanced with N2)

Procedure:

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

For hypoxic experiments, place the cells in a hypoxia chamber immediately after adding the this compound-containing medium.

-

Incubate the cells for the desired period (e.g., 8, 12, 24, or 48 hours).

-

Protocol 2: Western Blotting for HIF-1α Expression

This protocol describes how to assess the effect of this compound on HIF-1α protein levels.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice.

-

Scrape the cells and collect the lysate.

-